An In-depth Technical Guide to 2-(Cyclopropylethynyl)benzoic acid: A Core Moiety in Modern Drug Discovery
An In-depth Technical Guide to 2-(Cyclopropylethynyl)benzoic acid: A Core Moiety in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Substituted Benzoic Acids in Medicinal Chemistry
Benzoic acid and its derivatives are foundational scaffolds in the landscape of modern organic chemistry and play a pivotal role in the discovery and development of new therapeutic agents.[1][2] Their inherent structural versatility allows for extensive modification, leading to a diverse array of compounds with a wide spectrum of biological activities.[1][2] The introduction of unique substituents onto the benzoic acid core can significantly influence the pharmacological properties of the resulting molecules, including their potency, selectivity, and metabolic stability.[3] This guide focuses on a particularly intriguing derivative, 2-(Cyclopropylethynyl)benzoic acid, a molecule that combines the established pharmacophore of benzoic acid with the unique chemical characteristics of a cyclopropylethynyl group. While specific data for the 2-isomer is limited, this guide will provide a comprehensive overview based on the known properties of the benzoic acid core, related isomers, and general principles of medicinal chemistry.
Physicochemical Properties of the Benzoic Acid Core
Benzoic acid is a colorless, crystalline organic compound with the chemical formula C₆H₅COOH.[4][5] It is the simplest aromatic carboxylic acid and serves as a precursor to a wide range of important chemicals.[5]
Table 1: General Physicochemical Properties of Benzoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆O₂ | [4] |
| Molecular Weight | 122.12 g/mol | [4] |
| Melting Point | 122.4 °C (395 K) | [4] |
| Boiling Point | 249 °C (523 K) | [4] |
| Solubility in Water | 3.44 g/L at 25°C, 56.31 g/L at 100°C | [4] |
| pKa | 4.2 | [4] |
The solubility of benzoic acid in water is relatively low at room temperature but increases significantly with temperature.[4] It is readily soluble in organic solvents such as benzene, acetone, and alcohols.[4]
The Influence of the 2-(Cyclopropylethynyl) Substituent
The introduction of a cyclopropylethynyl group at the 2-position of the benzoic acid ring is expected to significantly modulate its chemical properties. The cyclopropyl group is a small, rigid ring that can enhance potency and improve metabolic stability in drug candidates.[3] The ethynyl linker provides a linear and rigid extension, which can influence binding to biological targets.
Table 2: Predicted and Isomer Data for Cyclopropylethynyl Benzoic Acid Derivatives
| Property | 4-(Cyclopropylethynyl)benzoic acid | 2-(Cyclopropylethynyl)benzoic acid (Predicted) | Source(s) |
| Molecular Formula | C₁₂H₁₀O₂ | C₁₂H₁₀O₂ | [6] |
| Molecular Weight | 186.21 g/mol | 186.21 g/mol | [6] |
| TPSA | 37.3 | Likely similar | [6] |
| LogP | 2.1463 | Likely similar | [6] |
The ortho-position of the cyclopropylethynyl group in the target molecule is expected to introduce steric hindrance around the carboxylic acid group, which could influence its acidity and reactivity compared to the 4-isomer.
Synthesis and Reactivity
The synthesis of benzoic acid derivatives can be achieved through various methods, including the oxidation of the corresponding toluene derivative.[7] For 2-(Cyclopropylethynyl)benzoic acid, a plausible synthetic route would involve a Sonogashira coupling between 2-iodobenzoic acid and cyclopropylacetylene.
Caption: A general workflow for the synthesis of 2-(Cyclopropylethynyl)benzoic acid.
The reactivity of 2-(Cyclopropylethynyl)benzoic acid will be dictated by the carboxylic acid group and the aromatic ring. The carboxylic acid can undergo esterification, amidation, and reduction. The aromatic ring can participate in electrophilic aromatic substitution reactions, although the substitution pattern will be influenced by the directing effects of both the carboxyl and the cyclopropylethynyl groups.
Potential Applications in Drug Discovery
Benzoic acid derivatives are integral to the development of new drugs. They can act as prodrugs, where an ester form improves cell membrane permeability before being hydrolyzed to the active carboxylic acid within the target cell.[8] The antimicrobial mechanism of benzoic acid involves the disruption of microbial cell membranes and the inhibition of key enzymes.[9][10] This action is pH-dependent, with the undissociated acid being the active form.
The unique structural features of 2-(Cyclopropylethynyl)benzoic acid make it an attractive candidate for further investigation in several therapeutic areas:
-
Antimicrobial Agents: Building upon the known antimicrobial properties of benzoic acid, the lipophilic cyclopropylethynyl group could enhance cell penetration and potency against various pathogens.[8][11]
-
Enzyme Inhibitors: The rigid structure and specific orientation of the substituents could allow for precise interactions with the active sites of enzymes, making it a potential scaffold for the design of targeted inhibitors.
-
Oncology: The introduction of a cyclopropyl group is a known strategy in the design of anticancer agents to improve efficacy.[3]
Spectroscopic Characterization
While specific spectra for 2-(Cyclopropylethynyl)benzoic acid are not available, we can predict the key features based on the known spectra of benzoic acid and related compounds.
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons, the carboxylic acid proton (typically a broad singlet downfield), and the protons of the cyclopropyl ring.
¹³C NMR: The carbon NMR spectrum of benzoic acid shows five distinct signals due to the symmetry of the molecule.[12] For 2-(Cyclopropylethynyl)benzoic acid, more signals would be expected due to the lack of symmetry. The spectrum would feature signals for the aromatic carbons, the carboxyl carbon, the two acetylenic carbons, and the carbons of the cyclopropyl ring. The carbon of the carboxylic acid group would appear at a significantly downfield chemical shift.[12]
IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretch from the carboxylic acid, a broad O-H stretch, and peaks corresponding to the aromatic ring and the C≡C triple bond.
Conclusion
2-(Cyclopropylethynyl)benzoic acid represents a promising, yet underexplored, molecule in the vast field of medicinal chemistry. By combining the well-established biological relevance of the benzoic acid core with the advantageous properties of a cyclopropylethynyl substituent, this compound presents a compelling scaffold for the development of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully unlock its potential.
References
- Jiyou Industries Co.Ltd. (n.d.). Mechanism of action of benzoic acid.
- Parchem. (n.d.). 2-(2-Cyclopropylethynyl)benzoic Acid (Cas 1313028-09-9).
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Protheragen. (2026, January 15). The Role of Benzoic Acid Derivatives in Modern Drug Discovery.
- BYJU'S. (n.d.). Properties of Benzoic Acid.
- ChemScene. (n.d.). 4-(Cyclopropylethynyl)benzoic acid.
- Science.gov. (n.d.). Proposed chemical mechanism for benzoic acid reduction by aryl-aldehyde oxidoreductase.
- BenchChem. (2025, November). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
- YouTube. (2025, April 29). Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects.
- ChemicalBook. (n.d.). Benzoic acid(65-85-0) 1H NMR spectrum.
- International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
- Wikipedia. (n.d.). Benzoic acid.
- NIST. (n.d.). Benzoic acid, 2-methylpropyl ester.
- Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid.
- PubMed. (1991). Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- SpectraBase. (n.d.). Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester.
- National Institutes of Health. (2022, September 7). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. chemscene.com [chemscene.com]
- 7. chemrj.org [chemrj.org]
- 8. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of benzoic acid [benzoic-acid-china.com]
- 10. Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
